
1-(Furan-3-yl)-2-isothiocyanatoethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Furan-3-yl)-2-isothiocyanatoethan-1-one is a chemical compound that features a furan ring attached to an isothiocyanate group via an ethanone linker
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Furan-3-yl)-2-isothiocyanatoethan-1-one typically involves the reaction of furan derivatives with isothiocyanate precursors. One common method involves the use of furan-3-carboxaldehyde, which undergoes a series of reactions including nucleophilic addition and cyclization to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis routes. These methods would focus on optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
1-(Furan-3-yl)-2-isothiocyanatoethan-1-one can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the isothiocyanate group to amine derivatives.
Substitution: The isothiocyanate group can participate in nucleophilic substitution reactions to form thiourea derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions include furan-3-carboxylic acid derivatives, amine derivatives, and thiourea derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1-(Furan-3-yl)-2-isothiocyanatoethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate.
Industry: It can be used in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 1-(Furan-3-yl)-2-isothiocyanatoethan-1-one involves its interaction with biological molecules, particularly proteins. The isothiocyanate group can form covalent bonds with nucleophilic sites on proteins, leading to modifications that can alter protein function. This makes it a useful tool for studying protein interactions and enzyme activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other furan derivatives and isothiocyanate-containing molecules, such as:
- Furan-3-carboxylic acid
- 1-(Furan-3-yl)methanamine
- Phenyl isothiocyanate
Uniqueness
What sets 1-(Furan-3-yl)-2-isothiocyanatoethan-1-one apart is its combination of a furan ring and an isothiocyanate group, which provides unique reactivity and potential for diverse applications in scientific research .
Propriétés
Numéro CAS |
832077-49-3 |
|---|---|
Formule moléculaire |
C7H5NO2S |
Poids moléculaire |
167.19 g/mol |
Nom IUPAC |
1-(furan-3-yl)-2-isothiocyanatoethanone |
InChI |
InChI=1S/C7H5NO2S/c9-7(3-8-5-11)6-1-2-10-4-6/h1-2,4H,3H2 |
Clé InChI |
QQATUXBGQOZYKG-UHFFFAOYSA-N |
SMILES canonique |
C1=COC=C1C(=O)CN=C=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 15-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]pentadecanoate](/img/structure/B14203703.png)
![2-[(2R,3S,5R)-2,5-Dimethyl-1-oxaspiro[2.5]octan-2-yl]-1,3-benzothiazole](/img/structure/B14203714.png)
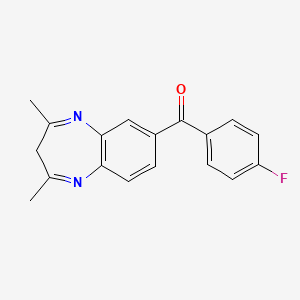
![5-[(7-{4-[(4-Butylphenyl)ethynyl]phenyl}-7-oxoheptyl)amino]-2-fluorobenzoic acid](/img/structure/B14203729.png)

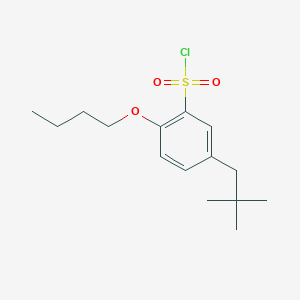
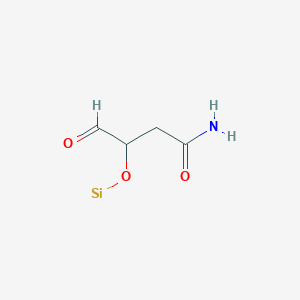
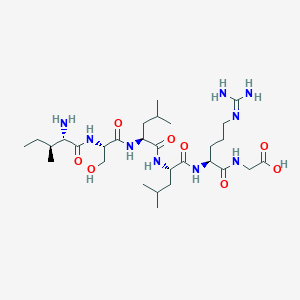
![3,5-Dichloro-n-[(4-fluoro-1-pentylpiperidin-4-yl)methyl]benzamide](/img/structure/B14203775.png)
![[1,1'-Biphenyl]-4-carboxylic acid, 3',5'-dimethyl-3-(phenylamino)-](/img/structure/B14203788.png)
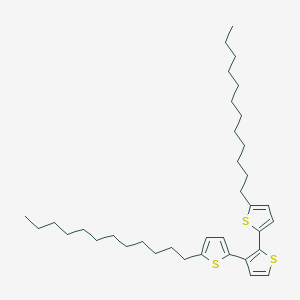
![[(2R,3S,4R,5R)-5-(2,4-dioxo-3-phenacylpyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B14203802.png)
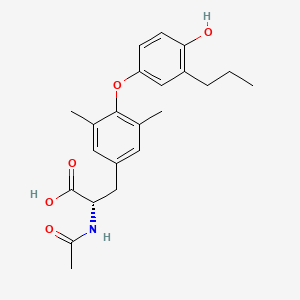
![2,6-Bis[(3,4,5-trimethyl-1H-pyrazol-1-yl)methyl]pyridine](/img/structure/B14203808.png)
